molecular formula C11H11F3N4 B3027862 (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1417789-01-5

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B3027862
CAS No.: 1417789-01-5
M. Wt: 256.23
InChI Key: VGODKWRHTYKUIJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazopyridine core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, pyrrolidine derivatives, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Tetrafluoroethylene: A fluorinated compound used in the production of fluoropolymers.

    Acetaldehyde: A simple aldehyde involved in various chemical reactions.

Uniqueness

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine stands out due to its unique combination of a pyrrolidine ring, a trifluoromethyl group, and an imidazopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c12-11(13,14)10-17-8-2-1-4-16-9(8)18(10)7-3-5-15-6-7/h1-2,4,7,15H,3,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGODKWRHTYKUIJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2C3=C(C=CC=N3)N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158068
Record name 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-01-5
Record name 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.